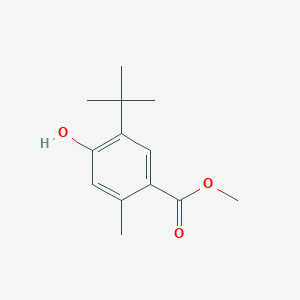
Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate
Descripción general
Descripción
“Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate” is a complex organic compound. It likely contains a benzene ring (a hexagonal ring of carbon atoms) with various functional groups attached, including a tert-butyl group, a hydroxy group, and a methyl benzoate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts alkylation, a type of electrophilic aromatic substitution . This involves the reaction of an aromatic compound with a carbocation or an alkyl halide .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of various functional groups. The tert-butyl group would consist of a central carbon atom bonded to three methyl groups and the remaining carbon of the main molecule. The hydroxy group would consist of a hydrogen atom bonded to an oxygen atom, which is then bonded to the main molecule. The methyl benzoate group would consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to a methoxy group (a carbon atom single-bonded to three hydrogen atoms and an oxygen atom), which is then bonded to the main molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For instance, the hydroxy group could potentially be deprotonated to form a negatively charged oxygen atom, which could then act as a nucleophile in subsequent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, compounds with similar structures often have high solubility due to the presence of polar functional groups .Aplicaciones Científicas De Investigación
NMR Studies of Macromolecular Complexes
This compound is utilized as a probe in NMR spectroscopy to study macromolecular assemblies. The tert-butyl group’s unique property of retaining high mobility when attached to large proteins or complexes allows for the observation of sharp and intense NMR signals. This is particularly beneficial for analyzing presynaptic complexes involved in neurotransmitter release .
Synthesis of Antibiotics
An important application is in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. The tert-butyl group plays a crucial role as an intermediate in the multistep synthesis process, which involves amination, reduction, esterification, and condensation steps .
Organic Synthesis
In organic chemistry, this compound serves as a building block for more complex molecules. Its boronic acid functionality allows it to participate in various coupling reactions, such as Suzuki-Miyaura couplings , which are pivotal in the synthesis of complex organic structures.
Precursor for Novel Compounds
The tert-butyl group in this compound is used as a precursor for selective derivations, leading to the creation of novel compounds. These new compounds can explore chemical spaces that are complementary to existing structures like piperidine ring systems.
Lipidomics
In the field of lipidomics, the tert-butyl group is used for the extraction of lipids. This is essential for understanding the lipid profiles in biological samples, which can reveal deficiencies or abnormalities in lipid metabolism, such as in the case of hypertensive patients .
Mecanismo De Acción
Target of Action
Similar compounds, such as tert-butyl groups, have been used as probes for nmr studies of macromolecular complexes
Mode of Action
It’s worth noting that tert-butyl groups have been used in the synthesis of various compounds, indicating that they may play a role in chemical reactions . .
Biochemical Pathways
Related compounds such as mtbe (methyl tert-butyl ether) have been shown to affect various biochemical pathways
Pharmacokinetics
Related compounds such as mtbe have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the pharmacokinetics of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate.
Result of Action
Related compounds such as mtbe have been shown to have various effects, including environmental pollution and potential toxicity
Action Environment
The action of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate can be influenced by various environmental factors. For instance, related compounds such as MTBE have been shown to spread more easily underground than other gasoline components due to its higher solubility in water . Additionally, the presence of other gasoline components can affect the removal of MTBE . These findings suggest that environmental factors could similarly influence the action, efficacy, and stability of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-tert-butyl-4-hydroxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8-6-11(14)10(13(2,3)4)7-9(8)12(15)16-5/h6-7,14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZJXAZKWJMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2743459.png)
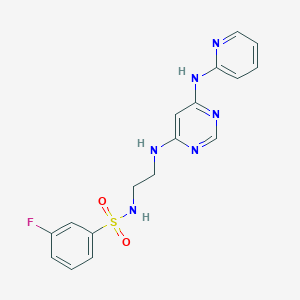
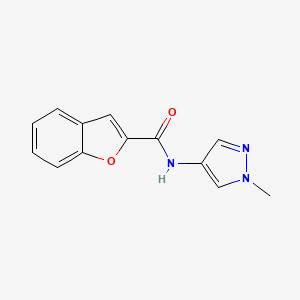
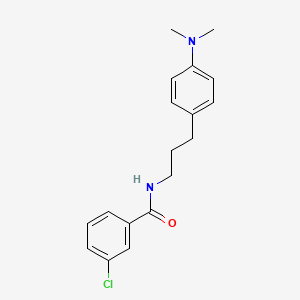
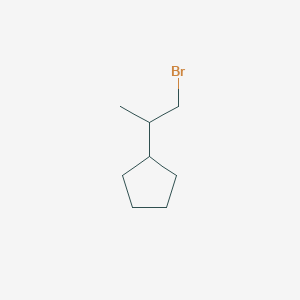
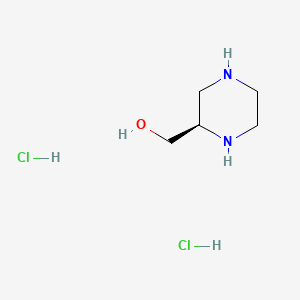
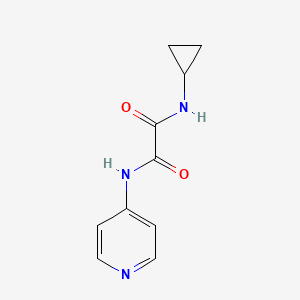
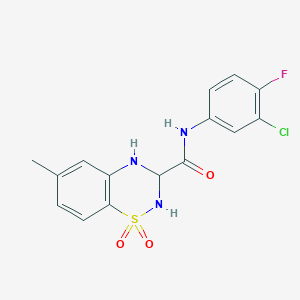
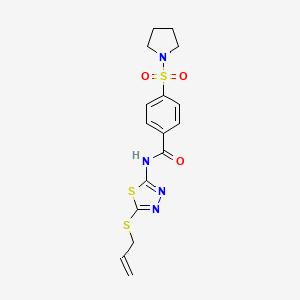
![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743477.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2743478.png)
